(3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone
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Overview
Description
(3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone is an organic compound that features a morpholine ring and a fluorinated methoxyphenyl group
Future Directions
The future directions for research on “4-(3-fluoro-4-methoxybenzoyl)morpholine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the prevalence of morpholine rings in biologically active compounds, there may be interest in developing new morpholine derivatives with improved properties or activities .
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of 3-fluoro-4-methoxybenzoic acid , which is used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease .
Mode of Action
Its parent compound, 3-fluoro-4-methoxybenzoic acid, is known to undergo various reactions, including fischer esterification affording esters with ligustrazine moiety for the treatment of alzheimer’s disease .
Biochemical Pathways
It’s known that its parent compound, 3-fluoro-4-methoxybenzoic acid, can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for friedel-craft acylation reaction .
Result of Action
Its parent compound, 3-fluoro-4-methoxybenzoic acid, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone typically involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methylphenyl)(morpholin-4-yl)methanone: Similar structure but with a methyl group instead of a methoxy group.
(4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(3-Fluoro-4-methoxyphenyl)(morpholin-4-yl)methanone is unique due to the presence of both a fluorinated methoxyphenyl group and a morpholine ring. This combination imparts specific chemical and biological properties that can be advantageous in various applications, such as enhanced binding affinity in medicinal chemistry or improved material properties in materials science .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNRAUGUOJXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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